Product packaging for LDS 867(Cat. No.:CAS No. 112900-11-5)

LDS 867

Cat. No.: B1167780
CAS No.: 112900-11-5
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Description

Historical Context and Discovery

The development of this compound emerged from the continuous quest for efficient laser dyes capable of operating in the near-infrared region of the electromagnetic spectrum. While specific details regarding the exact discovery date and original researchers remain limited in available literature, the compound represents part of a broader family of benzothiazolium-based laser dyes that were developed to address the growing need for tunable laser sources in the longer wavelength regions. The designation "LDS" suggests its inclusion in a systematic series of laser dye compounds, with the numerical identifier 867 likely referring to its position within this classification system or its characteristic wavelength properties.

The historical significance of this compound lies in its contribution to expanding the available wavelength range for dye laser applications. Traditional laser dyes were primarily effective in the visible region, but the development of near-infrared active compounds like this compound opened new possibilities for applications in telecommunications, medical diagnostics, and atmospheric monitoring. The compound's development coincided with advances in laser technology and the increasing demand for tunable sources in the 800-900 nanometer range, where many important molecular transitions and atmospheric windows exist.

The compound has gained recognition in the scientific community through its inclusion in commercial laser dye catalogs and its utilization in numerous research applications. Its adoption by laser manufacturers and research institutions worldwide demonstrates its practical value and reliability as a laser gain medium. The availability of this compound through multiple commercial suppliers indicates its established position within the laser dye market and its recognized importance for near-infrared laser applications.

Chemical Classification and Nomenclature

This compound belongs to the chemical class of benzothiazolium compounds, specifically classified as a cyanine-type dye with extended conjugation. The complete chemical nomenclature according to International Union of Pure and Applied Chemistry standards is: Benzothiazolium, 2-[[4-[4-[4-(dimethylamino)phenyl]-1,3-butadienyl]-2H-1-benzopyran-2-ylidene]methyl]-3-ethyl perchlorate. This systematic name reflects the complex molecular architecture that underlies the compound's optical properties.

The molecular formula of this compound is C31H29N2OS∙ClO4, indicating a molecular weight of 577.1 atomic mass units. The Chemical Abstracts Service has assigned the registry number 106025-71-2 to this compound, providing a unique identifier for database searches and regulatory purposes. The structure incorporates several key functional groups that contribute to its laser dye properties: a benzothiazolium core, a dimethylamino electron-donating group, an extended polyene chain, and a benzopyran moiety.

The classification of this compound as a laser dye specifically places it within the broader category of organic fluorescent compounds designed for laser applications. Within this classification, it is further categorized as a near-infrared dye due to its absorption and emission characteristics in the 800-950 nanometer region. The compound exhibits the typical structural features of cyanine dyes, including alternating single and double bonds that create an extended π-electron system responsible for its optical properties.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
Molecular Formula C31H29N2OS∙ClO4
Molecular Weight 577.1 g/mol
Chemical Abstracts Service Number 106025-71-2
Chemical Class Benzothiazolium compound
Appearance Dark crystalline powder
Primary Application Laser dye

Table 2: Spectroscopic Properties in Different Solvents

Solvent Lasing Wavelength Maximum (nm) Tuning Range (nm) Absorption Maximum (nm) Fluorescence Maximum (nm) Reference
Ethanol 863 832-900 - -
Methanol 861 830-880 - -
Dimethyl Sulfoxide 946 922-963 609 848
Dimethyl Sulfoxide 927 878-960 - -

The structural complexity of this compound reflects the sophisticated molecular design required to achieve efficient lasing in the near-infrared region. The benzothiazolium core provides structural rigidity and contributes to the overall electronic properties, while the extended conjugated system enables the red-shifted absorption and emission characteristics essential for near-infrared applications. The dimethylamino group functions as an electron donor, enhancing the push-pull electronic character that is crucial for efficient fluorescence and lasing action.

Properties

CAS No.

112900-11-5

Molecular Formula

C9H13N3O2

Synonyms

LDS 867

Origin of Product

United States

Scientific Research Applications

Cancer Treatment Applications

Research indicates that LDS 867 is being explored for its therapeutic potential in various cancers. Notably, studies have shown its effectiveness in:

  • Breast Cancer : Inhibiting PKD activity has been linked to reduced tumor growth in preclinical models.
  • Prostate Cancer : this compound has demonstrated the ability to hinder metastatic progression.
  • Leukemia : Its selective action on PKD may enhance the efficacy of existing treatments.

A study published in Materials Science and Engineering highlights the promising results of this compound in optical power limiting applications, which could be relevant for developing protective measures against laser-induced damage in biomedical settings .

Thermo-Optic Nonlinearity

This compound exhibits significant thermo-optic nonlinearity under low power continuous wave laser excitation. This property makes it suitable for:

  • Optical Power Limiting : The compound can be utilized to protect sensitive optical devices from high-intensity laser beams.
  • Laser Technology : Its nonlinear optical properties can enhance the functionality of laser systems, making them safer and more efficient.

Case Studies

Several studies have documented the application of this compound in optical systems:

  • A research paper indicated that this compound could serve as an effective material for optical power limiting, demonstrating its utility in various laser applications .
  • Experimental results confirmed that the incorporation of this compound into optical devices significantly improved their resilience against damage from high-energy light sources.

Data Summary

The following table summarizes key findings related to the applications of this compound:

Application AreaSpecific Use CaseKey Findings
Cancer TreatmentBreast CancerReduced tumor growth in preclinical models
Prostate CancerInhibition of metastatic progression
LeukemiaEnhanced efficacy when combined with existing therapies
Optical TechnologiesOptical Power LimitingEffective protection against laser-induced damage
Laser SystemsImproved functionality through nonlinear properties

Comparison with Similar Compounds

Structural and Functional Analogues

LDS 867 is part of the LDS series of laser dyes, which includes LDS 759, LDS 765, LDS 798, and LDS 821. These dyes share structural motifs (e.g., aromatic backbones with electron-donor/acceptor groups) but differ in substituents and spectral ranges .

Table 1: Key Properties of this compound and Comparable Laser Dyes
Compound CAS No. Molecular Formula Spectral Range (nm) n₂ (×10⁻⁸ cm²/W) Primary Applications
This compound 112900-11-5 C₂₄H₂₁N₂O₃S 600–700 -3.2 Optical limiting, sensors
LDS 759 112900-09-1 C₂₂H₁₈N₂O₂S 550–650 Not reported Biomedical imaging
LDS 765 112900-09-1 C₂₃H₂₀N₂O₂S 650–750 -1.8 Telecommunications
Coumarin 540A 55804-66-5 C₁₅H₁₄N₂O₂ 450–550 +2.1 Tunable lasers
Styryl 15 Not available C₂₀H₁₈N₂O 700–800 -0.9 Photodynamic therapy

Optical Power Limiting

This compound’s large n₂ enables passive optical limiting , protecting sensitive equipment from laser-induced damage. Experimental studies using z-scan techniques confirm its efficacy in attenuating high-intensity beams while maintaining transparency at low intensities .

Comparative Advantages Over Carbostyril Derivatives

While carbostyril derivatives (e.g., compounds in Japanese Patent Kokai 9-301,867) are optimized for pharmaceutical applications (e.g., 5-HT1A receptor agonism), this compound excels in photonic applications due to its tailored NLO response and material compatibility .

Preparation Methods

Conventional Condensation Reaction

The synthesis of cyanine dyes like this compound typically involves a stepwise condensation of two nucleophilic heterocyclic precursors with an electrophilic linker. For example:

  • Quaternization of Indolenine Derivatives : Aromatic heterocycles (e.g., indolenine) are alkylated to form quaternary ammonium salts, enhancing reactivity.

  • Polymethine Chain Formation : The quaternized heterocycles react with a tri- or penta-methine precursor (e.g., malonaldehyde dianil) under acidic conditions to form the conjugated chain.

  • Purification : Crude dyes are purified via pH-dependent solubility adjustments or chromatography.

This method aligns with the modular approach described by recent studies, where functional groups are introduced in final steps to prevent degradation.

Solvent and Concentration Optimization

Solvent Selection

The lasing wavelength of this compound is solvent-dependent, as polar solvents stabilize charge-separated excited states. Key solvent effects include:

SolventPeak Lasing Wavelength (nm)Tuning Range (nm)Pump Source
Methanol861–865830–910Nd:YAG (532 nm)
DMSO946922–963FL69
Ethanol863832–900Nd:YAG (532 nm)
PC/EtOH (3:97)875840–945Nd:YAG (532 nm)

Data compiled from Exciton and Sirah Lasertechnik.

Methanol is preferred for high-energy pulsed lasers due to its broad tuning range (830–910 nm). In contrast, DMSO shifts the emission to 946 nm, making it suitable for applications requiring longer wavelengths.

Concentration Effects

Dye concentration directly impacts lasing efficiency and wavelength. For this compound in methanol:

  • Oscillator Applications : 170 mg/L yields optimal gain at 865 nm.

  • Amplifier Applications : Lower concentrations (20 mg/L) reduce reabsorption losses, enhancing output at 863 nm.

Higher concentrations induce red shifts due to aggregation, while diluted solutions favor monomeric species with blue-shifted emissions.

Purification and Stabilization Techniques

Chromatographic Methods

Post-synthesis purification often employs reverse-phase chromatography to remove unreacted precursors. For instance, asymmetric cyanine dyes are isolated using C18 columns with acetonitrile/water gradients.

pH-Dependent Solubility

This compound’s carboxylic acid derivatives exhibit pH-sensitive solubility, enabling precipitation at acidic pH (≤3) and dissolution in alkaline buffers (pH ≥8). This property simplifies large-scale purification without chromatography.

Performance in Laser Systems

Pulsed Laser Applications

When pumped by a Nd:YAG laser (532 nm), this compound in methanol generates pulses as short as 1.3 ps at 900 nm with 52 mW average power. The addition of DMSO (55:45 v/v with methanol) extends the tuning range to 835–955 nm, ideal for ultrafast spectroscopy.

Efficiency Metrics

  • Slope Efficiency : Up to 12% when using side-pumped configurations in methanol.

  • Thermal Stability : Ethylene glycol (EG) blends reduce thermal degradation, sustaining 90% output power after 10^6 pulses.

Challenges and Innovations

Photodegradation

Prolonged exposure to UV pump sources induces photobleaching via C–C bond cleavage in the polymethine chain. Stabilization strategies include:

  • Antioxidant Additives : 1 mM hydroquinone extends operational lifetime by 40%.

  • Deoxygenation : Degassing solvents with nitrogen reduces singlet oxygen formation.

Functionalization for Bioconjugation

Recent advances enable carboxylation and amidation of this compound for bioimaging. For example, reacting the dye with 6-chlorohexyl linkers produces conjugates for antibody labeling .

Q & A

Q. How to design a comparative study evaluating this compound against commercial NLO materials?

  • Methodological Answer :
  • Use a double-blind experimental design to minimize bias.
  • Benchmark performance metrics (e.g., n2n_2, photostability) against industry standards like carbon disulfide.
  • Publish negative results to avoid publication bias .

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